Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
Overview
Description
Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylhydrazine with ethyl 2-oxo-2-(pyrrol-2-yl)acetate to form an intermediate hydrazone. This intermediate then undergoes cyclization and subsequent functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining consistency in product quality. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Ethyl 1-allyl-2-(cinnamoylamino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
Ethyl 1-(4-acetylphenyl)-2-amino-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylphenyl group, in particular, can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 1-(4-acetylphenyl)-2-aminopyrrolo[3,2-b]quinoxaline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-3-28-21(27)17-18-20(24-16-7-5-4-6-15(16)23-18)25(19(17)22)14-10-8-13(9-11-14)12(2)26/h4-11H,3,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNRBVFBRJKYHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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